molecular formula C27H22N2O5 B13148720 2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B13148720
M. Wt: 454.5 g/mol
InChI Key: USSHHGNDGCDJHT-UHFFFAOYSA-N
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Description

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hydroxy group, and a tetrahydropyridoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group with the Fmoc group, followed by the formation of the tetrahydropyridoindole core through cyclization reactions. The hydroxy group is then introduced through selective hydroxylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound .

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, while the hydroxy group can participate in hydrogen bonding and other interactions. The tetrahydropyridoindole core is responsible for the compound’s biological activities, including its ability to inhibit cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid is unique due to its combination of functional groups and its tetrahydropyridoindole core. This structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C27H22N2O5

Molecular Weight

454.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C27H22N2O5/c30-15-9-10-23-20(11-15)21-12-25(26(31)32)29(13-24(21)28-23)27(33)34-14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-11,22,25,28,30H,12-14H2,(H,31,32)

InChI Key

USSHHGNDGCDJHT-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC2=C1C3=C(N2)C=CC(=C3)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Origin of Product

United States

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